4-(2-fluoro-5-methoxyphenyl)-5,6-dihydro-4H-pyrrolo[1,2-a][1,4]benzodiazepine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-fluoro-5-methoxyphenyl)-5,6-dihydro-4H-pyrrolo[1,2-a][1,4]benzodiazepine is a compound that belongs to the class of benzodiazepines, which are known for their wide range of pharmacological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-fluoro-5-methoxyphenyl)-5,6-dihydro-4H-pyrrolo[1,2-a][1,4]benzodiazepine typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of flow chemistry platforms, which allow for continuous synthesis and can improve the scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
4-(2-fluoro-5-methoxyphenyl)-5,6-dihydro-4H-pyrrolo[1,2-a][1,4]benzodiazepine can undergo various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents for oxidation reactions, and reducing agents for reduction reactions. The conditions often involve specific temperatures, solvents, and reaction times to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions may produce alcohols or amines.
Scientific Research Applications
4-(2-fluoro-5-methoxyphenyl)-5,6-dihydro-4H-pyrrolo[1,2-a][1,4]benzodiazepine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies to understand its interaction with biological targets.
Industry: The compound can be used in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 4-(2-fluoro-5-methoxyphenyl)-5,6-dihydro-4H-pyrrolo[1,2-a][1,4]benzodiazepine involves its interaction with specific molecular targets in the central nervous system. It is believed to bind to benzodiazepine receptors, which are part of the GABA-A receptor complex. This binding enhances the effect of the neurotransmitter GABA, leading to sedative and anxiolytic effects .
Comparison with Similar Compounds
Similar Compounds
Midazolam: A well-known benzodiazepine used as a sedative and anxiolytic.
Alprazolam: Another benzodiazepine used to treat anxiety and panic disorders.
Uniqueness
4-(2-fluoro-5-methoxyphenyl)-5,6-dihydro-4H-pyrrolo[1,2-a][1,4]benzodiazepine is unique due to its specific structural features, which may confer distinct pharmacological properties compared to other benzodiazepines. Its fluorine and methoxy substituents can influence its binding affinity and selectivity for benzodiazepine receptors, potentially leading to different therapeutic effects.
Properties
Molecular Formula |
C19H17FN2O |
---|---|
Molecular Weight |
308.3 g/mol |
IUPAC Name |
4-(2-fluoro-5-methoxyphenyl)-5,6-dihydro-4H-pyrrolo[1,2-a][1,4]benzodiazepine |
InChI |
InChI=1S/C19H17FN2O/c1-23-14-8-9-16(20)15(11-14)19-18-7-4-10-22(18)17-6-3-2-5-13(17)12-21-19/h2-11,19,21H,12H2,1H3 |
InChI Key |
BOSLITYUWGCIPJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)F)C2C3=CC=CN3C4=CC=CC=C4CN2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.